(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one
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Overview
Description
(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one is a complex organic compound characterized by its unique hexahydropyrrolo[2,1-b][1,3]oxazol-5-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methyl and propan-2-yl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one: shares structural similarities with other hexahydropyrrolo[2,1-b][1,3]oxazol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3S)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10?/m1/s1 |
InChI Key |
NUUDVADIQSLTCN-HNHGDDPOSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC2(N1C(=O)CC2)C |
Canonical SMILES |
CC(C)C1COC2(N1C(=O)CC2)C |
Origin of Product |
United States |
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